REACTION_CXSMILES
|
C1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2[CH:3]=C1)[CH2:7]3.C([OH:14])C=C>>[CH:8]12[CH2:7][CH:6]([CH:10]=[CH:9]1)[CH2:5][CH:4]2[CH2:3][OH:14]
|
Name
|
|
Quantity
|
397 g
|
Type
|
reactant
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Name
|
|
Quantity
|
331 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 300 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was reacted for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reactant was cooled
|
Type
|
DISTILLATION
|
Details
|
The reactant was distilled twice at a reduced pressure of 1 torr
|
Type
|
CUSTOM
|
Details
|
at 56° C.
|
Name
|
|
Type
|
|
Smiles
|
C12C(CC(C=C1)C2)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2[CH:3]=C1)[CH2:7]3.C([OH:14])C=C>>[CH:8]12[CH2:7][CH:6]([CH:10]=[CH:9]1)[CH2:5][CH:4]2[CH2:3][OH:14]
|
Name
|
|
Quantity
|
397 g
|
Type
|
reactant
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Name
|
|
Quantity
|
331 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 300 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was reacted for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reactant was cooled
|
Type
|
DISTILLATION
|
Details
|
The reactant was distilled twice at a reduced pressure of 1 torr
|
Type
|
CUSTOM
|
Details
|
at 56° C.
|
Name
|
|
Type
|
|
Smiles
|
C12C(CC(C=C1)C2)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |